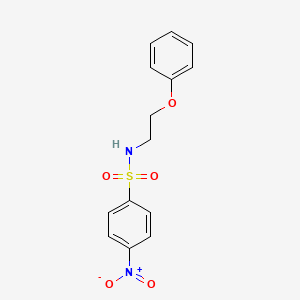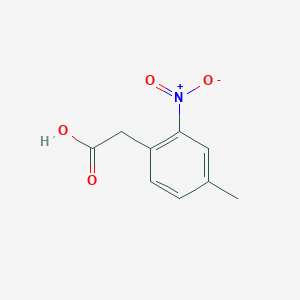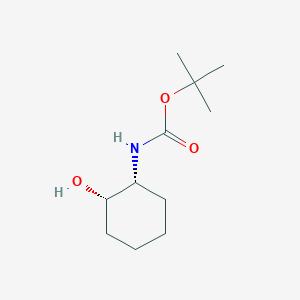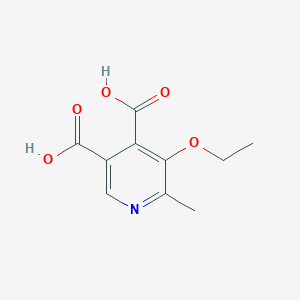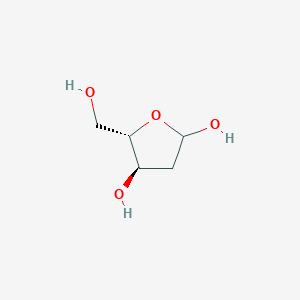
Bisabolane
Overview
Description
Bisabolane is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a hydrogenated derivative of bisabolene, which is found in the essential oils of various plants such as bisabol, cubeb, lemon, and oregano. This compound is known for its potential as a biofuel due to its high energy content and physicochemical properties similar to petroleum-based fuels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisabolane can be synthesized from bisabolene through a hydrogenation process. The synthesis typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The reaction conditions are crucial to ensure complete hydrogenation of the double bonds present in bisabolene.
Industrial Production Methods
In an industrial setting, this compound is produced through microbial fermentation. The process involves engineering microbial platforms such as Escherichia coli and Saccharomyces cerevisiae to produce bisabolene, which is then chemically hydrogenated to this compound . This method leverages metabolic engineering to enhance the production yield of bisabolene, which is subsequently converted to this compound.
Chemical Reactions Analysis
Types of Reactions
Bisabolane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bisabolol, a compound with significant biological activity.
Reduction: Although this compound is already a reduced form of bisabolene, further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used under hydrogen gas.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Bisabolol
Reduction: Saturated hydrocarbons
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Bisabolane has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various sesquiterpenoids and other complex organic molecules.
Biology: Studied for its role in the biosynthesis of natural products and its potential as a biofuel.
Medicine: Investigated for its anti-inflammatory, antibacterial, and antioxidant properties.
Mechanism of Action
The mechanism of action of bisabolane involves its interaction with various molecular targets and pathways:
Anti-inflammatory: This compound-type sesquiterpenoids inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-6, IL-8).
Antibacterial: This compound derivatives exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.
Antioxidant: This compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Bisabolane is compared with other similar sesquiterpenes such as:
Farnesane: Another hydrogenated sesquiterpene used as a biofuel.
Bisabolol: An oxidized derivative of this compound with significant biological activity.
List of Similar Compounds
- Farnesane
- Bisabolol
- Curcumene
- Xanthorrhizol
- Curcuhydroquinone
Properties
IUPAC Name |
1-methyl-4-(6-methylheptan-2-yl)cyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h12-15H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWQRWPUNHMSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337485 | |
| Record name | 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29799-19-7 | |
| Record name | 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


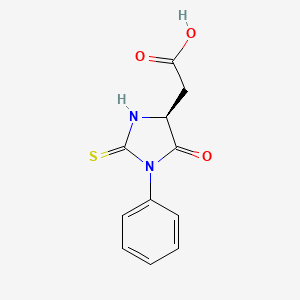
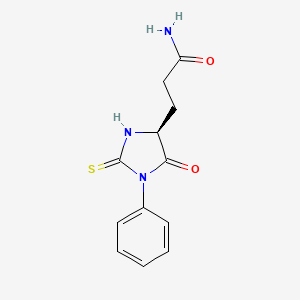



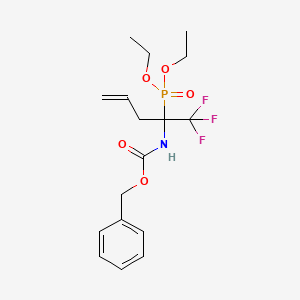
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B3257870.png)
